molecular formula C21H18F4N4O3 B13866851 N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide

N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide

Cat. No.: B13866851
M. Wt: 450.4 g/mol
InChI Key: ASQJVHCSFJJNMT-UHFFFAOYSA-N
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Description

N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide is a synthetic compound known for its potent antiandrogen properties. It is primarily used in the treatment of prostate cancer, specifically castration-resistant prostate cancer (CRPC). The compound functions by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide involves multiple steps, starting from basic organic compounds. One of the improved processes for its preparation includes the use of N-methyl-2-fluoro-4-bromobenzamide as a starting material . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale reactors and stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide involves its binding to the androgen receptor (AR). This binding prevents the receptor from translocating to the nucleus and interacting with DNA, thereby inhibiting the transcription of androgen-responsive genes. This inhibition leads to decreased proliferation and increased apoptosis of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Amino)-2-methyl-1-oxopropan-2-yl)formamido Enzalutamide is unique due to its high affinity for the androgen receptor and its ability to inhibit multiple steps in the androgen receptor signaling pathway. This makes it more effective in treating castration-resistant prostate cancer compared to first-generation antiandrogens .

Properties

Molecular Formula

C21H18F4N4O3

Molecular Weight

450.4 g/mol

IUPAC Name

4-[[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxopropan-2-yl]-formylamino]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C21H18F4N4O3/c1-20(2,29(11-30)14-6-7-15(17(22)9-14)18(31)27-3)19(32)28-13-5-4-12(10-26)16(8-13)21(23,24)25/h4-9,11H,1-3H3,(H,27,31)(H,28,32)

InChI Key

ASQJVHCSFJJNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)N(C=O)C2=CC(=C(C=C2)C(=O)NC)F

Origin of Product

United States

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